3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid
Overview
Description
3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid is an organoboron compound with the molecular formula C13H20BClO4 and a molecular weight of 286.56 g/mol . This compound is part of the phenylboronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. The Suzuki-Miyaura coupling reaction is a common method used for its preparation. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Phenols and quinones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid has several scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-isopropoxy-5-propoxyphenylboronic acid
- 3-Chloro-4-isopropoxyphenylboronic acid
- 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid
Uniqueness
3-Chloro-4-isopropoxy-5-isobutoxyphenylboronic acid is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of isopropoxy and isobutoxy groups enhances its solubility and stability, making it a valuable reagent in various synthetic applications .
Properties
IUPAC Name |
[3-chloro-5-(2-methylpropoxy)-4-propan-2-yloxyphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BClO4/c1-8(2)7-18-12-6-10(14(16)17)5-11(15)13(12)19-9(3)4/h5-6,8-9,16-17H,7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHLCWMXKLRQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OC(C)C)OCC(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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